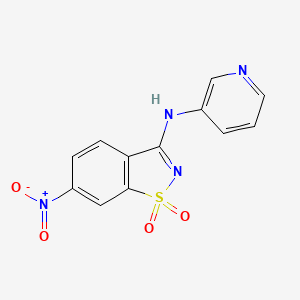

6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE

Description

6-Nitro-3-(3-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione is a benzisothiazole derivative characterized by:

- A nitro group (-NO₂) at position 6, which confers strong electron-withdrawing properties.

- Two sulfonyl groups (-SO₂) at positions 1 and 2, contributing to the compound’s stability and polarity.

Properties

IUPAC Name |

6-nitro-1,1-dioxo-N-pyridin-3-yl-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4S/c17-16(18)9-3-4-10-11(6-9)21(19,20)15-12(10)14-8-2-1-5-13-7-8/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGHLSROBTZKJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE typically involves multi-step organic reactions. One common method includes the nitration of a benzisothiazole precursor followed by the introduction of the pyridylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the production process by controlling reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyridylamino moiety.

Scientific Research Applications

6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-NITRO-3-(3-PYRIDYLAMINO)-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. The pyridylamino group may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzodithiazine and Benzisothiazole Families

The closest structural analogues are benzodithiazine derivatives from , such as:

N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2)

Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3)

Table 1: Structural and Spectroscopic Comparison

Key Observations:

- Electron-Withdrawing Groups : The nitro group in the target compound likely enhances electrophilic reactivity compared to the chloro substituents in Compounds 2 and 3 .

- Spectral Differences : The absence of methyl or carboxylate groups in the target compound may simplify its NMR profile, though temperature-dependent signal broadening (as seen in for similar compounds) could occur due to dynamic effects .

Functional Analogues in Antitumor Research

highlights 1-aryltriazole-4-carboxylic acids with antitumor activity, such as 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (GP = 68.09% against NCI-H522 lung cancer cells). While structurally distinct from benzisothiazoles, these compounds share:

- Nitrogen-rich heterocycles : Both classes may interact with biological targets (e.g., kinases) via hydrogen bonding or π-stacking.

- Substituent Effects: The pyridylamino group in the target compound could mimic the role of chlorophenyl or trifluoromethyl groups in triazoles, modulating lipophilicity or target affinity .

Pesticide-Related Triazines ()

Triazine derivatives like atrazine and terbuthylazine (chloro-amino-triazines) share:

- Electron-deficient cores : Similar to the nitro-benzisothiazole system, these triazines exhibit reactivity toward nucleophilic substitution.

- Substituent Diversity: Chloro, amino, and alkyl groups in triazines parallel the nitro and pyridylamino groups in the target compound, though applications differ (pesticides vs.

Research Implications and Gaps

- Synthesis : The target compound may be synthesized via routes similar to ’s benzodithiazines, replacing methylthio precursors with nitro-containing intermediates.

- Spectroscopic Analysis : Future studies should characterize the target compound’s NMR and IR spectra to confirm structural assignments and dynamic behavior .

Biological Activity

6-Nitro-3-(3-pyridylamino)-1H-1,2-benzisothiazole-1,1-dione is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of benzisothiazole derivatives, characterized by a nitro group and a pyridylamino moiety. Its chemical structure can be represented as follows:

Research indicates that 6-nitro derivatives often exhibit inhibitory effects on various enzymes and biological pathways. The compound's activity may be linked to its ability to interact with specific receptors or enzymes involved in disease processes.

Enzyme Inhibition

One notable mechanism is the inhibition of phospholipases, which play a crucial role in lipid metabolism. Compounds similar to this compound have been shown to inhibit hepatic lipase and endothelial lipase, potentially leading to therapeutic effects in conditions such as hypercholesterolemia and cardiovascular diseases .

Biological Activity

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzisothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating resistant bacterial infections .

Antitumor Effects

Research has indicated that certain benzisothiazole derivatives possess antitumor properties. They may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The specific effects of this compound on cancer cell lines need further investigation but show promise based on related compounds .

Case Studies

A few case studies highlight the efficacy of benzisothiazole derivatives in clinical settings:

- Case Study on Hyperlipidemia : A study demonstrated that a compound similar to this compound significantly reduced lipid levels in a hyperlipidemic rat model, suggesting its potential as a therapeutic agent for managing cholesterol levels .

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited potent antibacterial activity against various strains of bacteria, including MRSA. This reinforces the need for further development as an antibiotic agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.